Desvenlafaxine Desvenlafaxine O-desmethylvenlafaxine is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite, a drug metabolite and an antidepressant. It is a member of cyclohexanols, a member of phenols and a tertiary amino compound.
Desvenlafaxine (O-desmethylvenlafaxine) is the 0-demetyhlated active metabolite of [venlafaxine]. Like its parent drug, desvenlafaxine is also an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) class. It was approved by the FDA in 2008 for the treatment of adults with major depressive disorder (MDD). MDD is a highly prevalent psychiatric disorder, with a lifetime prevalence estimate of 16% in the US alone and 12.8% in Europe. Although the exact mechanism of pathophysiology is still unknown, imbalances or deficiencies of monoamines have been heavily implicated, thus the rationale behind the use of SNRI to treat MDD. Desvenlafaxine has a very similar pharmacological, efficacy, and safety profile as [venlafaxine]. The major difference is the potential for drug interaction since venlafaxine is mainly metabolized by CYP2D6 while desvenlafaxine is conjugated by UGT; therefore, desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway.
Desvenlafaxine is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of desvenlafaxine is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Desvenlafaxine Succinate (has salt form); Desvenlafaxine Fumarate (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 93413-62-8
VCID: VC20747177
InChI: InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
SMILES: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Desvenlafaxine

CAS No.: 93413-62-8

VCID: VC20747177

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Desvenlafaxine - 93413-62-8

Description O-desmethylvenlafaxine is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite, a drug metabolite and an antidepressant. It is a member of cyclohexanols, a member of phenols and a tertiary amino compound.
Desvenlafaxine (O-desmethylvenlafaxine) is the 0-demetyhlated active metabolite of [venlafaxine]. Like its parent drug, desvenlafaxine is also an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) class. It was approved by the FDA in 2008 for the treatment of adults with major depressive disorder (MDD). MDD is a highly prevalent psychiatric disorder, with a lifetime prevalence estimate of 16% in the US alone and 12.8% in Europe. Although the exact mechanism of pathophysiology is still unknown, imbalances or deficiencies of monoamines have been heavily implicated, thus the rationale behind the use of SNRI to treat MDD. Desvenlafaxine has a very similar pharmacological, efficacy, and safety profile as [venlafaxine]. The major difference is the potential for drug interaction since venlafaxine is mainly metabolized by CYP2D6 while desvenlafaxine is conjugated by UGT; therefore, desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway.
Desvenlafaxine is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of desvenlafaxine is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Desvenlafaxine Succinate (has salt form); Desvenlafaxine Fumarate (is active moiety of).
CAS No. 93413-62-8
Product Name Desvenlafaxine
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
Standard InChIKey KYYIDSXMWOZKMP-UHFFFAOYSA-N
SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Appearance Solid powder
Physical Description Solid
Purity > 98%
Solubility In water, 3700 mg/L at 25 °C (est)
Synonyms 2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Vapor Pressure 6.8X10-8 mm Hg at 25 °C (est)
Reference 1: Nichols AI, Liao S, Abbas R. Population Pharmacokinetics of Desvenlafaxine: Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017 Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473. 2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB. Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017 Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044. 3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R, Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017 Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786. 4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov 23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID: 29170178. 5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19. pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of print] PubMed PMID: 29153932. 6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017 Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID: 29140227. 7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017 Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed PMID: 28951668; PubMed Central PMCID: PMC5605887. 8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E, Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi: 10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID: PMC5596832. 9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact of fatigue and energy on work functioning and impairment in patients with major depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017 Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344. 10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017 Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed PMID: 28725139; PubMed Central PMCID: PMC5506642.
PubChem Compound 125017
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator